4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate
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Overview
Description
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate is a chemical compound with the molecular formula C8H12NS.C2H2O4. It is a white to yellow powder or crystalline substance that is used in various scientific research applications . This compound is known for its unique structure, which includes a tetrahydrobenzo[b]thiophene ring system, making it an interesting subject for chemical and biological studies.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including its role as an inhibitor of certain enzymes involved in cancer progression . Additionally, it has applications in the development of new pharmaceuticals and as a tool for studying biochemical pathways .
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism . This activation leads to an increase in the expression of antioxidant proteins, which can protect cells from oxidative stress .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of various antioxidant proteins. These proteins are part of the cellular defense system against oxidative stress, which can be caused by various factors such as inflammation, toxins, and infection . The downstream effects of this activation include a decrease in oxidative stress and potential protection against inflammation .
Pharmacokinetics
It has been noted that the compound ismoderately stable in liver microsomes , which suggests that it may have a reasonable half-life in the body
Result of Action
The activation of NRF2 by this compound leads to a decrease in oxidative stress and inflammation. This is due to the upregulation of antioxidant proteins, which can neutralize reactive oxygen species and reduce inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of oxidative stress or inflammation can increase the activation of NRF2 . Additionally, the stability of the compound may be affected by factors such as temperature and pH.
Safety and Hazards
Future Directions
Future research could focus on further exploring the anti-inflammatory activity of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate” and similar compounds . Their ability to activate NRF2 and reverse elevated levels of pro-inflammatory cytokines and inflammatory mediators makes them promising candidates for the development of new anti-inflammatory drugs .
Biochemical Analysis
Biochemical Properties
It has been found to activate NRF2 via a non-electrophilic mechanism . This suggests that it may interact with enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) .
Cellular Effects
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate has been shown to inhibit LPSEc-stimulated inflammation in macrophages . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to inflammation.
Molecular Mechanism
Its ability to activate NRF2 suggests that it may exert its effects at the molecular level by binding to this transcription factor and influencing its activity .
Temporal Effects in Laboratory Settings
It has been reported to be moderately stable in liver microsomes , suggesting that it may have long-term effects on cellular function.
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate involves several steps. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with an amine, followed by the addition of oxalic acid to form the oxalate salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate can be compared with other similar compounds, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . While both compounds share the tetrahydrobenzo[b]thiophene core, they differ in their functional groups and specific applications. The uniqueness of this compound lies in its ability to form oxalate salts, which can influence its solubility and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
oxalic acid;4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.C2H2O4/c9-8-5-6-3-1-2-4-7(6)10-8;3-1(4)2(5)6/h5H,1-4,9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUMOUXCUSYZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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